2-METHOXYETHYL 4-(FURAN-2-AMIDO)BENZOATE
Description
2-Methoxyethyl 4-(furan-2-amido)benzoate is a benzoate ester derivative featuring a furan-2-carboxamide substituent at the para position of the benzene ring and a 2-methoxyethoxy group as the ester moiety. This compound combines aromatic, amide, and ether functionalities, making it structurally versatile for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-methoxyethyl 4-(furan-2-carbonylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c1-19-9-10-21-15(18)11-4-6-12(7-5-11)16-14(17)13-3-2-8-20-13/h2-8H,9-10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDURJJYRJSZZRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyethyl 4-(furan-2-amido)benzoate typically involves the esterification of 4-(furan-2-amido)benzoic acid with 2-methoxyethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 4-(furan-2-amido)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: 4-(furan-2-amido)benzylamine.
Substitution: 4-(furan-2-amido)benzoic acid.
Scientific Research Applications
2-Methoxyethyl 4-(furan-2-amido)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing new antibiotics.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-methoxyethyl 4-(furan-2-amido)benzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. The exact molecular pathways and targets are still under investigation, but it is believed to involve the disruption of essential bacterial enzymes.
Comparison with Similar Compounds
Key Observations :
- The 2-methoxyethyl ester moiety may improve solubility compared to ethyl esters, as seen in analogs like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid, which demonstrated enhanced fungal histone deacetylase (HDAC) inhibition .
Enzyme Inhibition Potential
- Target Compound: Hypothetically, the furan-2-amido group could mimic natural HDAC substrates, while the methoxyethyl ester may enhance binding affinity. A related boronic acid analog ([2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) showed potent inhibition of Magnaporthe oryzae RPD3 (IC₅₀ ~1 µM), outperforming trichostatin A (IC₅₀ ~1.5 µM) .
- Ethyl 4-(dimethylamino)benzoate: Demonstrated high reactivity as a co-initiator in resin cements, achieving a degree of conversion (DC) of 68–72% compared to 58–62% for 2-(dimethylamino)ethyl methacrylate .
Physical and Chemical Properties
- Solubility and Stability: Methoxyethyl groups generally improve hydrophilicity. For example, resins containing ethyl 4-(dimethylamino)benzoate exhibited superior flexural strength (85–92 MPa) and lower water sorption (28–32 µg/mm³) compared to methacrylate-based resins .
- Thermal Behavior : Boronic acid analogs with methoxyethyl substituents showed stable docking scores (−9.2 to −10.1 kcal/mol) in molecular dynamics simulations, suggesting thermal resilience .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
